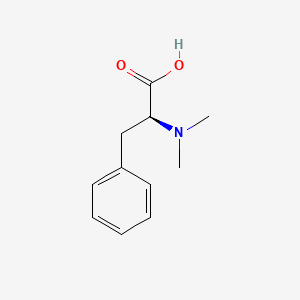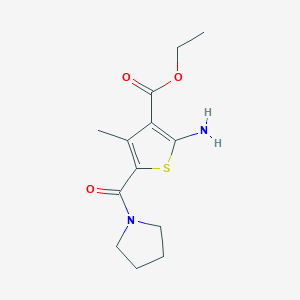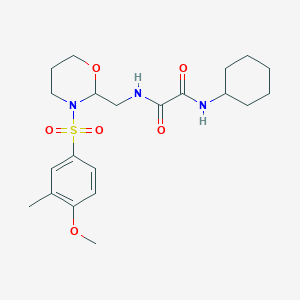![molecular formula C14H16N2O2 B2441089 N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide CAS No. 2411254-68-5](/img/structure/B2441089.png)
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s structure includes an oxirane ring, which is known for its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Oxirane Ring: The oxirane ring is formed through the epoxidation of alkenes, typically using peracids such as m-chloroperbenzoic acid.
Coupling to Form the Final Compound: The final step involves coupling the indole moiety with the oxirane ring and carboxamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is unique due to its combination of an indole moiety and an oxirane ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-2-3-12-11(6-9)10(7-16-12)4-5-15-14(17)13-8-18-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFLKZRQYDBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)
![1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine](/img/structure/B2441008.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)

![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2441020.png)


![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)
![N-(2-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2441025.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)
